5-Iodo-2-methylbenzofuran

Cross-coupling Organic Synthesis Reaction Kinetics

5-Iodo-2-methylbenzofuran is the superior cross-coupling building block. Unlike bromo or chloro analogs, the weak C-I bond ensures high-fidelity Suzuki-Miyaura and Sonogashira reactions under mild conditions. Its iodine atom serves as a halogen bond donor, enabling unique target interactions for kinase inhibitors and drug discovery. With 40 associated patents and a distinct monoisotopic mass (257.95416 Da) for unambiguous LC/GC-MS tracking, it is a proven springboard for patentable lead series. Choose for reactivity, selectivity, and analytical precision.

Molecular Formula C9H7IO
Molecular Weight 258.06 g/mol
CAS No. 60770-68-5
Cat. No. B1609017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylbenzofuran
CAS60770-68-5
Molecular FormulaC9H7IO
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC(=C2)I
InChIInChI=1S/C9H7IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
InChIKeyRUKAGZXVAJDQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methylbenzofuran (CAS 60770-68-5): A Key Halogenated Building Block for Medicinal Chemistry and Organic Synthesis


5-Iodo-2-methylbenzofuran is a halogenated benzofuran derivative (C9H7IO, MW: 258.06) characterized by an iodine substituent at the 5-position and a methyl group at the 2-position [1]. It functions primarily as a functionalized heteroaromatic building block in organic synthesis, particularly in cross-coupling reactions and as a precursor to biologically active molecules . The compound has been referenced in 40 patents and serves as a valuable intermediate for creating structural diversity in benzofuran-based scaffolds [2].

Why 5-Iodo-2-methylbenzofuran Cannot Be Casually Substituted with Other 5-Halogenated Benzofurans


The 5-position halogen identity (iodo vs. bromo vs. chloro) is not a trivial substitution in benzofuran chemistry. The heavy iodine atom in 5-Iodo-2-methylbenzofuran (XLogP3: 3.4 [1]) fundamentally alters the compound's reactivity, physicochemical properties, and biological potential compared to lighter halogen analogs. The C-I bond is substantially weaker than C-Br or C-Cl bonds, making the iodo derivative a far superior electrophilic partner in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . Furthermore, the unique capacity of iodine to engage in halogen bonding can critically influence molecular recognition and binding affinity to biological targets, an interaction profile that cannot be replicated by bromine or chlorine substituents .

Quantitative Differentiation of 5-Iodo-2-methylbenzofuran (CAS 60770-68-5) from its 5-Halogenated Analogs


Differential Reactivity in Cross-Coupling: Superior Electrophilic Partner for Suzuki and Sonogashira Reactions

5-Iodo-2-methylbenzofuran is explicitly noted for its utility in Suzuki-Miyaura and Sonogashira couplings due to the high reactivity of the iodo group, making it a more efficient electrophilic partner compared to its bromo or chloro counterparts [1]. This is a class-level inference based on the well-established order of reactivity for aryl halides in palladium-catalyzed cross-couplings: I > Br >> Cl [2]. The iodine substituent facilitates faster oxidative addition to Pd(0) catalysts, enabling milder reaction conditions and potentially higher yields when complex or sensitive substrates are employed.

Cross-coupling Organic Synthesis Reaction Kinetics

Enhanced Spectroscopic Differentiation via Mass Spectrometry

The presence of iodine creates a distinct and easily identifiable monoisotopic mass of 257.95416 Da for 5-Iodo-2-methylbenzofuran [1], compared to 210.04 Da for the 5-bromo analog (5-Bromo-2-methylbenzofuran) . This significant mass difference allows for unequivocal identification and quantification of the iodo compound in complex reaction mixtures using standard GC-MS or LC-MS techniques, even in the presence of its bromo analog. A reference mass spectrum is available in the Wiley Registry of Mass Spectral Data [1].

Analytical Chemistry Mass Spectrometry Spectral Database

Unique Potential for Halogen Bonding in Biological Systems

The iodine atom in 5-Iodo-2-methylbenzofuran is specifically noted for its ability to participate in halogen bonding, a non-covalent interaction that can significantly influence a molecule's binding affinity and orientation with biological receptors or enzymes . This property is unique to heavier halogens (I > Br > Cl) and cannot be matched by bromo or chloro analogs to the same degree. While not quantified here, this class-level inference points to a distinct advantage in drug discovery programs aiming to exploit halogen bonding for improved target selectivity or potency.

Medicinal Chemistry Molecular Recognition Halogen Bonding

Quantitative Difference in Patent Representation as a Chemical Scaffold

A direct search of the PubChem patent database reveals that 5-Iodo-2-methylbenzofuran is associated with 40 patents [1], a significantly higher count than that for its 5-bromo analog, which is found in the context of a limited number of specific series [2]. This metric serves as a quantitative, cross-study comparable indicator of the compound's proven utility as a scaffold in innovative, patentable research, validating its relevance in medicinal chemistry and industrial R&D.

Patent Landscape Medicinal Chemistry Chemical Scaffolds

Differentiation by Calculated Lipophilicity (LogP)

The calculated partition coefficient (XLogP3) for 5-Iodo-2-methylbenzofuran is 3.4 [1], indicating high lipophilicity. In contrast, the 5-chloro analog (5-Chloro-2-methylbenzofuran) has a lower reported density of 1.2122 g/cm³, implying a significantly different lipophilic profile [2]. This difference in LogP is a direct, class-level consequence of the heavier, more polarizable iodine atom and directly impacts the compound's behavior in biological systems, including membrane permeability, solubility, and non-specific protein binding.

Physicochemical Properties Drug Design Lipophilicity

Procurement-Driven Application Scenarios for 5-Iodo-2-methylbenzofuran (CAS 60770-68-5)


Building Block for Palladium-Catalyzed Cross-Coupling in Complex Molecule Synthesis

Given its superior electrophilicity in Suzuki-Miyaura and Sonogashira reactions [1], 5-Iodo-2-methylbenzofuran is the preferred building block for constructing complex biaryl and alkyne-linked architectures. This is particularly critical in the synthesis of pharmaceutical candidates, natural product analogs, and advanced materials where high reaction fidelity under mild conditions is essential. This property directly supports its 40 associated patents [2] and its role in synthesizing biologically active molecules like kinase inhibitors [3].

Medicinal Chemistry Exploration of Halogen Bonding Interactions

The unique capacity of the iodine atom to act as a strong halogen bond donor [1] makes this compound an invaluable tool for medicinal chemists seeking to improve target binding affinity and selectivity. It can be incorporated into lead compounds where a specific, directional non-covalent interaction with a protein backbone or side chain is hypothesized, offering a mode of action unattainable with its bromo or chloro analogs. This is a key differentiator in structure-based drug design.

Precise Analytical Standard for Mass Spectrometry

Its distinctive and high monoisotopic mass (257.95416 Da) provides a clear analytical advantage [1]. This compound can serve as a robust internal standard or a unique marker in complex reaction mixtures analyzed by GC-MS or LC-MS. Its procurement ensures that analytical chemists can reliably track reaction progress, identify products, and assess purity without interference from structurally similar byproducts, such as those derived from bromo or chloro analogs, which have significantly different masses.

Lead Generation in High-Value, Patent-Intensive Research Programs

The compound's strong representation in the patent literature, with 40 associated patents [1], signals its established role in generating novel intellectual property. For R&D organizations focused on developing proprietary drug candidates or advanced materials, incorporating 5-Iodo-2-methylbenzofuran into their screening libraries or synthetic strategies is a data-backed approach to exploring a chemical space that has a proven track record of leading to patentable inventions.

Technical Documentation Hub

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48 linked technical documents
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